![molecular formula C21H21ClN2O4S B2586278 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 686744-16-1](/img/structure/B2586278.png)
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
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Overview
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, also known as SB-431542, is a synthetic compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. TGF-β is a multifunctional cytokine that plays a critical role in various physiological and pathological processes, including cell growth, differentiation, migration, and apoptosis.
Scientific Research Applications
Synthesis and Anticancer Activity
A study on novel indole-based sulfonohydrazide derivatives, including compounds related to "2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone," demonstrated promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-468. These compounds selectively inhibit the proliferation of cancerous cells, indicating their potential as anticancer agents (Gaur et al., 2022).
Antimicrobial Agents
Research into 1,2,4-triazole derivatives containing the morpholine moiety, synthesized through condensation reactions, revealed that some of these compounds possess good to moderate antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Sulfonamide Synthesis
A study on the synthesis of morpholine-containing sulfonamides introduced the morpholine moiety to amine functional groups, aiming to explore new pharmacologically active reagents. These compounds are tested for ICAM-1/LFA-1 interaction inhibition, showcasing their potential in therapeutic applications (Singh & Bansal, 2004).
Sulfur Dioxide Insertion
The insertion of sulfur dioxide into certain structures, leading to the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, was investigated, showing efficient conversion under mild conditions. This chemical transformation process has potential applications in the development of sulfonated oxindoles with various uses (Liu et al., 2017).
Anti-inflammatory Activity
Thiophene derivatives, including compounds with morpholine groups, have been synthesized and evaluated for anti-inflammatory activity. These compounds have shown promising results in reducing inflammation, indicating their potential as anti-inflammatory agents (Helal et al., 2015).
Mechanism of Action
Target of action
The compound “2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” belongs to the class of indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of this compound would depend on its specific structure and functional groups.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives work by inhibiting specific enzymes, while others might interact with cell receptors or other cellular components .
Biochemical pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives might affect pathways related to inflammation, oxidative stress, cell proliferation, or apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can depend on factors such as their specific structure, functional groups, and the route of administration. These properties can significantly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole derivatives can include changes in enzyme activity, receptor binding, gene expression, and cell signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of indole derivatives .
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)13-24-14-20(17-6-2-4-8-19(17)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIVFVVUPKGYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone |
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